molecular formula C16H23N3O3 B4831965 N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide

N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide

Cat. No. B4831965
M. Wt: 305.37 g/mol
InChI Key: IGRXEEOVDCTDNH-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide, also known as DETA/NO, is a chemical compound that is widely used in scientific research. This compound is a nitric oxide (NO) donor, which means that it can release NO in a controlled and regulated manner. NO is an important signaling molecule in the body, involved in a wide range of physiological processes. DETA/NO has been used in many studies to investigate the role of NO in various biological systems.

Mechanism of Action

N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO releases NO in a controlled manner, which allows researchers to study the effects of NO on biological systems. NO is a signaling molecule that can regulate a wide range of physiological processes, including vasodilation, inflammation, and neurotransmission. By releasing NO in a controlled manner, N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO allows researchers to investigate the specific effects of NO on different biological systems.
Biochemical and Physiological Effects:
N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO has been shown to have a wide range of biochemical and physiological effects. It can regulate vasodilation and blood flow, which can be important in cardiovascular function. N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO has also been shown to have anti-inflammatory effects and can regulate the immune response. In the brain, N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO has been shown to regulate neurotransmission and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO in lab experiments is that it allows researchers to study the effects of NO in a controlled and regulated manner. This can be important in understanding the specific role of NO in different biological systems. However, one limitation of using N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO is that it may not accurately reflect the effects of endogenous NO production in the body. Additionally, the effects of N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO may be influenced by factors such as pH and temperature, which can make it difficult to interpret results.

Future Directions

There are many potential future directions for research involving N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO. One area of interest is in the role of NO in cancer. N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO has been shown to have anti-tumor effects in some studies, and further research could investigate the potential use of NO donors in cancer therapy. Additionally, more research is needed to understand the effects of NO on the immune system and inflammation. Finally, there is potential for using NO donors like N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO has been used in a wide range of scientific studies, including in vitro and in vivo experiments. It has been used to investigate the role of NO in cardiovascular function, inflammation, and cancer. N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide/NO has also been used to study the effects of NO on neurotransmission and synaptic plasticity in the brain.

properties

IUPAC Name

(E)-N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-3-18(4-2)13-5-12-17-16(20)11-8-14-6-9-15(10-7-14)19(21)22/h6-11H,3-5,12-13H2,1-2H3,(H,17,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRXEEOVDCTDNH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.